YAP/TAZ inhibitor-1

Description

Overview of the Hippo Signaling Pathway and its Canonical Regulation of YAP/TAZ Transcriptional Co-activators

The Hippo signaling pathway is an evolutionarily conserved kinase cascade that governs organ size. wikipedia.orgcusabio.com In mammals, the core of this pathway consists of a series of serine/threonine kinases. brieflands.com When the Hippo pathway is active, the STE20-like kinases 1 and 2 (MST1/2, the mammalian orthologs of Hippo) form a complex with the scaffold protein Salvador homolog 1 (SAV1). nih.gov This complex then phosphorylates and activates the large tumor suppressor kinases 1 and 2 (LATS1/2) and their co-activator, MOB kinase activator 1 (MOB1). nih.govnih.gov

Activated LATS1/2 kinases are the primary regulators of YAP and TAZ. cusabio.com They directly phosphorylate YAP and TAZ at specific serine residues. nih.gov This phosphorylation event creates a binding site for 14-3-3 proteins, which sequester YAP and TAZ in the cytoplasm, thereby preventing their nuclear translocation. bmbreports.org Cytoplasmic retention of YAP and TAZ ultimately leads to their proteasomal degradation. bmbreports.org Conversely, when the Hippo kinase cascade is inactive, YAP and TAZ remain unphosphorylated, allowing them to translocate into the nucleus. cusabio.comnih.gov Inside the nucleus, YAP and TAZ, which lack their own DNA-binding domains, associate with various transcription factors, most notably the TEA domain (TEAD) family of transcription factors (TEAD1-4), to regulate the expression of target genes involved in cell proliferation and survival. nih.govbiologists.comacs.org

Role of YAP/TAZ in Cellular Processes and Tissue Homeostasis

YAP and TAZ are transcriptional co-activators that play a crucial role in a wide array of cellular functions. nih.gov They are central to processes such as cell proliferation, apoptosis, differentiation, and migration. biologists.comfrontiersin.orgnih.gov By partnering with TEAD transcription factors, nuclear YAP/TAZ drive the expression of genes that promote cell cycle progression and inhibit cell death. biologists.comnih.gov

These cellular functions translate into a significant role for YAP and TAZ in tissue homeostasis and regeneration. biologists.comaginganddisease.orgphysiology.org YAP and TAZ activity is essential for the growth of embryonic tissues, wound healing, and the amplification of tissue-specific progenitor cells during organ regeneration. biologists.comphysiology.org For instance, in the skin, YAP and TAZ are required for the proliferation of basal layer stem cells and for proper regeneration after injury. biologists.com Their activity is also critical for maintaining the self-renewal and pluripotency of embryonic stem cells. nih.gov However, in many adult self-renewing tissues, YAP and TAZ activity is tightly controlled and often dispensable for normal homeostasis. biologists.com

Dysregulation of YAP/TAZ Signaling in Pathophysiological States

The precise regulation of YAP and TAZ is paramount, as their dysregulation is a contributing factor to numerous diseases. nih.gov

YAP and TAZ are frequently overexpressed or hyperactivated in a wide range of human cancers, where they function as potent oncoproteins. nih.govnih.govcambridge.org Their activation can induce cancer stem cell attributes, promote cell proliferation, and contribute to chemoresistance and metastasis. nih.gov Increased expression or nuclear localization of YAP and TAZ has been observed in malignancies such as liver, breast, lung, and colorectal cancers. nih.govcambridge.orgmdpi.com This oncogenic activation can result from mutations in upstream Hippo pathway components or from other cancer-associated cues that bypass the Hippo signaling cascade. brieflands.comnih.gov In Ras-driven cancers, YAP and TAZ have been shown to facilitate tumorigenesis. portlandpress.com

The YAP/TAZ signaling pathway is a key player in the development of organ fibrosis, a condition characterized by excessive scarring and extracellular matrix deposition. nih.govnih.govmdpi.com In fibrotic diseases of the kidney, liver, lung, and heart, YAP and TAZ are critically implicated. nih.gov Pathological tissue stiffness, a hallmark of fibrosis, can activate YAP and TAZ in fibroblasts, creating a feed-forward loop that sustains the fibrotic response. biologists.comphysiology.org This leads to the persistent activation of myofibroblasts, the primary cells responsible for matrix production. nih.gov While essential for normal wound healing and regeneration, the sustained activation of YAP/TAZ in response to chronic injury contributes to pathological fibrosis. nih.govnih.govnoaa.govkuleuven.be

Dysregulation of the Hippo-YAP/TAZ pathway also contributes to the pathogenesis of various musculoskeletal disorders. nih.govbohrium.com The expression of YAP and TAZ influences the differentiation of osteoblasts and osteoclasts, cartilage homeostasis, and skeletal muscle development and regeneration. nih.govresearchgate.net Consequently, aberrant YAP/TAZ signaling is implicated in conditions such as osteoporosis, osteoarthritis, and rhabdomyosarcoma. nih.govnih.gov

In the context of the nervous system, the precise regulation of YAP and TAZ is critical for normal brain development. researchgate.netfrontiersin.org They play a role in regulating the proliferation and structural organization of radial glial cells, which are the neural progenitors of the cerebral cortex. nih.gov Both reduced and excessive levels of YAP/TAZ activity can be detrimental, leading to developmental defects. nih.govresearchgate.net Dysregulation of YAP/TAZ signaling has been linked to neurodevelopmental disorders. frontiersin.orgnih.gov

Rationale for Pharmacological Inhibition of YAP/TAZ as a Research Strategy

Given the oncogenic role of YAP and TAZ in a multitude of cancers and their contribution to fibrotic diseases, their pharmacological inhibition has become a significant research focus. nih.govnih.govcambridge.orgnih.gov The addiction of many solid tumors to YAP/TAZ signaling represents a key vulnerability that can be exploited therapeutically. nih.gov Inhibiting the interaction between YAP/TAZ and their primary transcriptional partners, the TEAD proteins, is a particularly attractive strategy to suppress their oncogenic functions. nih.govnih.gov

The development of small-molecule inhibitors that disrupt the YAP/TAZ-TEAD complex is an active area of research. nih.govresearchgate.net Such inhibitors could offer a novel therapeutic approach for cancers with heightened YAP/TAZ activity and for treating fibrotic conditions. nih.govnih.gov The use of these inhibitors as research tools is also invaluable for dissecting the complex roles of YAP/TAZ signaling in both normal physiology and disease states. technologypublisher.com

Contextualization of YAP/TAZ Inhibitor-1 within the Landscape of YAP/TAZ-Targeted Research

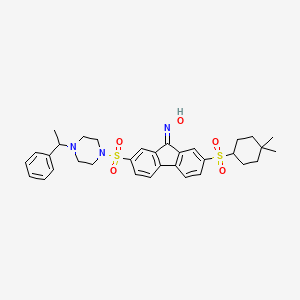

This compound is a small molecule identified as "Compound 1" in patent WO2017058716A1. medchemexpress.combiocompare.commedchemexpress.com This compound represents one of the numerous efforts to develop therapeutics that target the YAP/TAZ signaling axis. The broader research landscape for YAP/TAZ inhibitors includes several strategies, such as disrupting the protein-protein interaction between YAP/TAZ and TEAD, inhibiting the autopalmitoylation of TEAD proteins which is necessary for their interaction with YAP/TAZ, and targeting upstream regulators of the Hippo pathway.

This compound is a tricyclic sulfonamide derivative. nih.gov While detailed, peer-reviewed preclinical or clinical studies specifically on this compound are not publicly available, its emergence from patent literature places it within the early discovery phase of drug development. The primary available data point for this compound is its in vitro potency.

Table 1: Compound Identification and In Vitro Potency

| Compound Name | This compound |

| Alternative Name | Compound 1 (from patent WO2017058716A1) |

| CAS Number | 2093565-23-0 |

| Molecular Formula | C33H39N3O5S2 |

| Molecular Weight | 621.81 g/mol |

| Reported In Vitro Potency | IC50 < 0.100 µM in a firefly luciferase assay |

This table is generated from data available in patent documents and from chemical vendor websites. medchemexpress.combiocompare.commedchemexpress.com

The patent from which this compound is described suggests its potential utility in treating cancers characterized by the hyperactivation of YAP and TAZ. medchemexpress.com However, without published research, its specific mechanism of action, selectivity, and in vivo efficacy remain to be publicly detailed and validated in the scientific literature. The trajectory of this compound from a patent disclosure to a potential clinical candidate is contingent on further comprehensive preclinical and clinical evaluation.

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[2-(4,4-dimethylcyclohexyl)sulfonyl-7-[4-(1-phenylethyl)piperazin-1-yl]sulfonylfluoren-9-ylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H39N3O5S2/c1-23(24-7-5-4-6-8-24)35-17-19-36(20-18-35)43(40,41)27-10-12-29-28-11-9-26(21-30(28)32(34-37)31(29)22-27)42(38,39)25-13-15-33(2,3)16-14-25/h4-12,21-23,25,37H,13-20H2,1-3H3/b34-32+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVLNSCWZUAUMQ-NWBJSICCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)C5=C(C4=NO)C=C(C=C5)S(=O)(=O)C6CCC(CC6)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC\4=C(C=C3)C5=C(/C4=N\O)C=C(C=C5)S(=O)(=O)C6CCC(CC6)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Mechanisms of Yap/taz Inhibition

Direct Targeting of YAP/TAZ-TEAD Protein-Protein Interactions

The interaction between YAP/TAZ and TEAD transcription factors is a critical node for therapeutic intervention in cancers with hyperactivated YAP/TAZ signaling. thno.org Disrupting this protein-protein interaction (PPI) is a primary strategy for inhibiting the oncogenic functions of YAP/TAZ. thno.orgplos.org YAP/TAZ inhibitor-1 is a peptide-based inhibitor designed to competitively block the binding of YAP to TEAD. selleckchem.commedchemexpress.com

This compound, also known as Peptide 17, is a 17-mer peptide that potently and competitively inhibits the YAP-TEAD interaction with an IC50 of 25 nM. selleckchem.commedchemexpress.com It demonstrates a higher binding affinity for TEAD1 (Kd = 15 nM) compared to the native YAP (50-171) fragment (Kd = 40 nM). medchemexpress.com This enhanced affinity allows it to effectively disrupt the endogenous YAP-TEAD complex. medchemexpress.com

The interaction between YAP and TEAD involves multiple interfaces. mdpi.com A crucial binding site on TEAD is a central hydrophobic pocket that is endogenously occupied by a palmitoyl (B13399708) group. mdpi.comresearchgate.net This palmitoylation is essential for TEAD stability and for promoting its interaction with YAP/TAZ. mdpi.comaacrjournals.orgcellsignal.com Small molecules that bind to this palmitate-binding pocket can allosterically inhibit the YAP-TEAD interaction. mdpi.commdpi.com

Another critical interaction site is the "omega-loop" of YAP (amino acids 85-100), which binds to a shallow pocket on the TEAD surface, also known as interface 3. mdpi.comresearchgate.netebi.ac.uk This interface contributes significantly to the binding energy of the YAP-TEAD complex. mdpi.com Peptides derived from the YAP omega-loop sequence have been engineered to potently disrupt the YAP-TEAD interaction by targeting this specific site. researchgate.net

Interactive Table: Binding Affinity of this compound

Modulation of YAP/TAZ Nuclear Localization and Activity

The activity of YAP and TAZ is tightly controlled by their subcellular localization. mdpi.com When the Hippo pathway is active, YAP and TAZ are phosphorylated, leading to their sequestration in the cytoplasm and preventing their nuclear translocation. mdpi.comoncotarget.commdpi.com Conversely, when the Hippo pathway is inactive, unphosphorylated YAP/TAZ can move into the nucleus and bind to TEAD to activate gene transcription. mdpi.combiorxiv.org

Inhibitors can modulate YAP/TAZ activity by preventing their nuclear entry. researchgate.net For instance, some small molecules have been identified that inhibit the nuclear localization of YAP/TAZ, thereby suppressing their transcriptional activity. biorxiv.orgatsjournals.org This can be achieved by promoting the phosphorylation of YAP and TAZ. biorxiv.org

Induction of YAP/TAZ Protein Degradation and Transcriptional Suppression

In addition to inhibiting their activity, some compounds can induce the degradation of YAP and TAZ proteins. researchgate.net Phosphorylation of YAP/TAZ not only promotes their cytoplasmic retention but can also mark them for proteasomal degradation. mdpi.comspandidos-publications.com For example, the drug pazopanib (B1684535) has been shown to trigger the proteasomal degradation of YAP/TAZ. biorxiv.org

By disrupting the YAP/TAZ-TEAD complex, inhibitors effectively suppress the transcription of downstream target genes. researchgate.netaacrjournals.org These target genes are involved in critical cellular processes such as cell proliferation, survival, and migration. researchgate.netbmbreports.org The suppression of these genes underlies the anti-tumor effects of YAP/TAZ inhibitors.

Upstream Regulatory Mechanisms Influenced by YAP/TAZ Inhibition

The activity of YAP and TAZ is regulated by a kinase cascade at the core of the Hippo pathway. oncotarget.comspringermedizin.de This cascade involves several key kinases and scaffold proteins.

The core of the Hippo pathway consists of the serine/threonine kinases MST1/2 and LATS1/2, along with their respective scaffold proteins SAV1 and MOB1A/B. springermedizin.despandidos-publications.commednexus.org MST1/2, in complex with SAV1, phosphorylates and activates LATS1/2. spandidos-publications.comembopress.org Activated LATS1/2, in association with MOB1A/B, then phosphorylates YAP and TAZ. springermedizin.demednexus.orgmdpi.com This phosphorylation event is the key inhibitory signal that leads to the cytoplasmic sequestration and/or degradation of YAP/TAZ. thno.orgoncotarget.com

The tumor suppressor protein Merlin (also known as Neurofibromin 2 or NF2) is an upstream activator of the Hippo pathway. springermedizin.denih.gov Merlin can promote the activation of LATS1/2, thereby inhibiting YAP/TAZ activity. springermedizin.de Mutations in NF2 are common in certain cancers, leading to hyperactivation of YAP/TAZ. aacrjournals.org Therefore, inhibitors that target the YAP/TAZ-TEAD interaction are particularly relevant for tumors with mutations in upstream Hippo pathway components like NF2. aacrjournals.org

Interactive Table: Key Proteins in the Hippo Pathway

Rho-GTPase Signaling Pathway Modulation

The activity of Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ), is intricately linked to the Rho family of small GTPases, which are key regulators of the actin cytoskeleton. oncotarget.com Inhibition of YAP/TAZ is associated with modulation of the Rho-GTPase signaling pathway. Rho GTPases, such as RhoA, play a crucial role in the formation of focal adhesions and stress fibers, processes that generate intracellular mechanical tension. frontiersin.orgnih.gov This tension is a key upstream signal that promotes the nuclear localization and activity of YAP/TAZ.

Specifically, the activation of RhoA can lead to the activation of YAP/TAZ, in some cases independently of the core Hippo pathway kinase LATS1/2. nih.gov For instance, G-protein-coupled receptors (GPCRs) coupled to Gα12/13 proteins can activate YAP/TAZ through a RhoA-dependent mechanism. nih.govd-nb.inforesearchgate.net This involves the activation of Rho-associated kinase (ROCK), which in turn promotes the assembly of the actin cytoskeleton. mdpi.com Consequently, inhibitors that disrupt Rho GTPase activity or the downstream cytoskeletal organization can lead to the cytoplasmic retention and inactivation of YAP/TAZ. oncotarget.com For example, the Rho GTPase inhibitor botulinum toxin C3 has been shown to block YAP activation. oncotarget.com

Furthermore, the mevalonate (B85504) pathway, which produces precursors for the geranylgeranylation of proteins, is essential for the membrane localization and activation of Rho GTPases. spandidos-publications.commdpi.com Inhibition of the mevalonate pathway, for instance by statins, can therefore suppress Rho GTPase activity, leading to the cytoplasmic sequestration of YAP/TAZ and a reduction in their transcriptional output. spandidos-publications.commdpi.comthno.org This highlights a critical link between cellular metabolism, cytoskeletal dynamics, and YAP/TAZ regulation.

Crosstalk with Other Signaling Networks

This compound's mechanism of action is deeply intertwined with the complex crosstalk between the Hippo pathway and several other major signaling networks. This interplay is crucial for regulating cellular processes like proliferation, apoptosis, and differentiation.

Wnt/β-catenin: The interaction between the Hippo and Wnt/β-catenin pathways is bidirectional and complex. ijbs.comresearchgate.net In some contexts, YAP/TAZ can act as negative regulators of Wnt signaling by promoting the cytoplasmic retention of β-catenin. nih.gov Conversely, components of the β-catenin destruction complex can also regulate YAP/TAZ stability. nih.gov When Wnt signaling is active, both β-catenin and YAP/TAZ can translocate to the nucleus and co-regulate target genes. ijbs.com For instance, in some cancers, the co-activation of YAP/TAZ and β-catenin is observed, promoting tumor growth. researchgate.net Pharmacological or genetic modulation of the Wnt/β-catenin pathway has been shown to significantly alter YAP/TAZ activity, underscoring their interconnectedness. nih.gov

GPCR: G-protein-coupled receptors (GPCRs) are significant upstream regulators of YAP/TAZ activity. nih.govbmbreports.org Depending on the G-protein subtype they couple to, GPCRs can either activate or inhibit YAP/TAZ. researchgate.netmdpi.com GPCRs linked to Gα12/13, Gαq/11, and Gαi often promote YAP/TAZ activation, frequently through RhoA-dependent mechanisms that modulate the actin cytoskeleton. nih.govresearchgate.net In contrast, GPCRs coupled to Gαs tend to inhibit YAP/TAZ. nih.govresearchgate.net This regulation by GPCRs highlights a mechanism through which extracellular signals can be translated into changes in YAP/TAZ-mediated transcription.

ERK/MAPK: The ERK/MAPK pathway exhibits significant crosstalk with the Hippo/YAP pathway. cellsignal.com Inhibition of the MAPK pathway has been shown to be overcome by YAP/TAZ activation in some cancer models, suggesting that YAP/TAZ can provide a parallel survival signal. nih.govtandfonline.com Conversely, inhibiting YAP/TAZ can lead to a compensatory activation of the RAF-MEK-ERK signaling pathway as a resistance mechanism. nih.gov This reciprocal relationship suggests that co-inhibition of both pathways may be a more effective therapeutic strategy in certain contexts.

Notch: A positive feedback loop often exists between YAP/TAZ and Notch signaling. frontiersin.orgmdpi.com YAP/TAZ can transcriptionally upregulate Notch receptors and ligands, such as JAG1 and Notch1. frontiersin.orgelifesciences.org In turn, the Notch intracellular domain (NICD) can cooperate with YAP/TAZ to regulate common target genes. elifesciences.org Inhibition of the YAP/TAZ signaling pathway has been observed to decrease the protein levels of molecules associated with the Notch pathway, indicating a regulatory role for YAP/TAZ in influencing Notch signaling. frontiersin.orgresearchgate.netthno.org

TGF-β: The transforming growth factor-beta (TGF-β) pathway and the Hippo/YAP pathway are deeply interconnected, particularly in the context of fibrosis and cancer. mdpi.comnih.gov YAP/TAZ can interact with SMAD proteins, the key effectors of the TGF-β pathway, and facilitate their nuclear translocation. spandidos-publications.com This cooperation can synergistically regulate the transcription of target genes involved in the epithelial-mesenchymal transition (EMT) and fibrogenesis. mdpi.comxiahepublishing.com TGF-β itself can induce the expression of TAZ, creating a feed-forward loop that enhances fibrotic and tumorigenic responses. nih.govpnas.org

Mevalonate Pathway: The mevalonate pathway is a key metabolic regulator of YAP/TAZ activity. oncotarget.com This pathway produces geranylgeranyl pyrophosphate (GGPP), which is essential for the activation of Rho GTPases. spandidos-publications.commdpi.com Active Rho GTPases, in turn, promote the nuclear localization and activity of YAP/TAZ. mdpi.com Consequently, inhibitors of the mevalonate pathway, such as statins, can effectively suppress YAP/TAZ function by preventing their nuclear entry. spandidos-publications.comthno.orgbiorxiv.org This connection highlights the role of metabolic state in controlling the Hippo signaling output.

Downstream Transcriptional Regulation by YAP/TAZ Inhibition

Impact on Key Target Genes Associated with Proliferation and Survival

Inhibition of YAP/TAZ directly affects the transcription of a host of downstream target genes that are critical for cell proliferation and survival. YAP and TAZ function as transcriptional co-activators, primarily by binding to the TEAD family of transcription factors to drive gene expression. nih.gov

Key target genes that are downregulated upon YAP/TAZ inhibition include:

CCN1 (CYR61) and CTGF (CCN2): These are well-characterized YAP/TAZ target genes that encode matricellular proteins involved in promoting cell proliferation, migration, and fibrosis. acs.orgarvojournals.org Inhibition of YAP/TAZ leads to a dose-dependent decrease in the expression of CCN1 and CTGF. acs.org

ITGB2 (Integrin Subunit Beta 2): This gene is involved in cell adhesion and signaling, and its expression can be regulated by YAP/TAZ. nih.gov

Birc5/Survivin: An inhibitor of apoptosis protein that is crucial for cell survival. mdpi.comnih.gov Downregulation of Birc5 upon YAP/TAZ inhibition contributes to increased apoptosis.

AXL: A receptor tyrosine kinase whose expression is a direct target of the YAP-TEAD complex. bmbreports.orgnih.gov AXL is implicated in promoting cell survival and resistance to therapy. nih.gov

The following table summarizes the impact of YAP/TAZ inhibition on these key target genes.

| Target Gene | Function | Effect of YAP/TAZ Inhibition | References |

| CCN1 (CYR61) | Proliferation, Migration | Downregulation | acs.orgarvojournals.org |

| CTGF (CCN2) | Proliferation, Fibrosis | Downregulation | acs.orgarvojournals.orgnih.gov |

| ITGB2 | Cell Adhesion | Downregulation | nih.gov |

| Birc5 (Survivin) | Anti-apoptosis | Downregulation | mdpi.comnih.gov |

| AXL | Survival, Drug Resistance | Downregulation | bmbreports.orgnih.govnih.gov |

Effects on Genes Involved in Cell Cycle Progression and Apoptosis

The inhibition of YAP/TAZ has profound effects on the expression of genes that control cell cycle progression and apoptosis, which underlies its anti-proliferative and pro-apoptotic activity.

Cell Cycle Progression: YAP/TAZ are known to regulate the expression of genes that are essential for entry into the S-phase and for mitosis. nih.gov The YAP/TAZ-TEAD complex can directly target the enhancers of genes encoding DNA replication machinery and regulators of cell cycle progression. nih.gov In some non-small cell lung cancer models, YAP specifically regulates genes associated with cell division and cell cycle progression. biorxiv.org Depletion of YAP, but not TAZ, can lead to growth arrest in these models. biorxiv.org Furthermore, the anaphase-promoting complex/cyclosome (APC/C)Cdh1, a key cell cycle regulator, can destabilize LATS1/2 kinases during the G1 phase, leading to increased YAP/TAZ activity that promotes the G1/S transition. pnas.org Therefore, inhibiting YAP/TAZ can lead to cell cycle arrest, often at the G1/S checkpoint. mdpi.com

Apoptosis: YAP/TAZ play a dual role in apoptosis. In many cancer contexts, they act as survival factors by upregulating anti-apoptotic genes like Birc5 (Survivin). nih.govresearchgate.net Inhibition of YAP/TAZ can therefore sensitize cancer cells to apoptosis. mdpi.com However, it is also noted that under certain conditions, such as in response to DNA damage, YAP can interact with the tumor suppressor p73 to promote the transcription of pro-apoptotic genes like Bax and PUMA. researchgate.netamegroups.org Despite this context-dependent dual role, the predominant effect of YAP/TAZ overactivation in cancer is the suppression of apoptosis, and its inhibition generally leads to an increase in programmed cell death. mdpi.comnih.gov

In Vivo Efficacy Assessment in Preclinical Animal Models

Suppression of Tumor Growth in Xenograft Models

Studies employing xenograft models have consistently demonstrated the anti-tumorigenic effects of YAP/TAZ inhibition. For instance, the YAP/TAZ-TEAD inhibitor IAG933 showed complete tumor regression in MSTO-211H xenograft models, with daily treatment leading to significant dose-dependent responses at well-tolerated doses medpath.comnovartis.comresearchgate.net. Similarly, verteporfin (VP), a disruptor of YAP/TAZ-TEAD mediated transcription, conferred a survival benefit in orthotopic glioblastoma (GBM) xenograft models and diminished tumor burden researchgate.netnih.govnih.gov. Combination therapies involving YAP/TAZ inhibitors have also shown promise; for example, VT103, a TEAD inhibitor, in combination with 5-fluorouracil (B62378) (5-FU), abrogated primary tumor formation in gastric cancer xenograft models, with the strongest inhibition observed in the combination treatment researchgate.net. General YAP/TAZ inhibition has been shown to synergize with other therapeutic agents, inhibiting tumor growth in xenograft models and extending treatment responses bioworld.comfrontiersin.org.

Table 3.2.1.1: Summary of YAP/TAZ Inhibitor Efficacy in Xenograft Models

| Compound/Strategy | Model Type | Outcome | Key Finding |

| IAG933 | MSTO-211H xenograft | Complete tumor regression | Daily treatment led to complete tumor regression at well-tolerated doses medpath.comnovartis.comresearchgate.net. |

| Verteporfin (VP) | Orthotopic GBM xenograft | Survival benefit | Conferred survival benefit as monotherapy and in combination with TMZ/radiation researchgate.netnih.govnih.gov. |

| VT103 + 5-FU | Gastric cancer xenograft | Abrogated tumor formation | Strongest inhibition observed with combination treatment researchgate.net. |

| General YAP/TAZ Inhibition | Various xenograft models | Tumor growth inhibition | Synergistic effects observed with other agents, extending treatment responses bioworld.comfrontiersin.org. |

| SWTX-143 | Mesothelioma xenograft | Strong tumor regression | Caused strong mesothelioma regression in subcutaneous xenograft models aacrjournals.org. |

Activity in Orthotopic Cancer Models

In orthotopic cancer models, which more closely mimic the tumor's native microenvironment, YAP/TAZ inhibition has also demonstrated significant activity. IAG933 elicited complete tumor regression in the MSTO-211H orthotopic mesothelioma model with daily administration at well-tolerated doses novartis.comresearchgate.netbioworld.com. Verteporfin (VP) conferred a significant survival benefit in orthotopic patient-derived xenograft (PDX) GBM models, both as a monotherapy and in combination with chemoradiation, while also diminishing tumor burden researchgate.netnih.govnih.gov. Studies involving YAP/TAZ silencing in an inducible orthotopic kidney tumor model showed regression of established NF2-mutant tumors researchgate.net. Furthermore, YAP depletion inhibited tumor growth and metastatic dissemination of SGC7901 cells injected into the orthotopic site nih.gov.

Table 3.2.2.1: Activity of YAP/TAZ Inhibitors in Orthotopic Cancer Models

| Compound/Strategy | Model Type | Outcome | Key Finding |

| IAG933 | MSTO-211H orthotopic mesothelioma | Complete tumor regression | Daily treatment elicited complete tumor regression at well-tolerated doses novartis.comresearchgate.netbioworld.com. |

| Verteporfin (VP) | Orthotopic PDX GBM | Survival benefit | Conferred significant survival benefit as monotherapy researchgate.netnih.govnih.gov. |

| YAP/TAZ Silencing | NF2-mutant kidney tumor model | Tumor regression | Silencing induced regression of pre-established tumors researchgate.net. |

| YAP Depletion | SGC7901 orthotopic site | Inhibited tumor growth | Inhibited tumor growth and metastatic dissemination nih.gov. |

Evaluation in Genetically Engineered Mouse Models of Hippo Pathway Dysregulation

Genetically engineered mouse models (GEMMs) that mimic Hippo pathway dysregulation have been instrumental in understanding the role of YAP/TAZ. In pancreatic GEMMs utilizing Neurog3Cre, the deletion of Lats1/2 kinases resulted in impaired endocrine progenitor cell differentiation and specification, leading to reduced islet size and pancreatic disorganization, indicative of YAP1/TAZ activation researchgate.net. In liver models, inactivation of the Hippo pathway components in GEMMs led to increased YAP/TAZ activities, promoting liver overgrowth and the development of liver cancer nih.gov. Furthermore, mice engineered to express constitutively active YAP or TAZ mutants (e.g., TAZS4A or YAPS5A) formed tumors resembling epithelioid hemangioendothelioma (EHE)-like tumors aacrjournals.org. These models highlight the critical role of YAP/TAZ in driving tumorigenesis when the Hippo pathway is dysregulated.

Table 3.2.3.1: Phenotypes in GEMMs with Dysregulated Hippo-YAP/TAZ Signaling

| Model Type | Hippo Pathway Component | Dysregulation | Phenotype | YAP/TAZ Activity |

| Pancreatic GEMM (Neurog3Cre) | Lats1/2 deletion | Loss of function | Reduced islet size, disorganized pancreas | Activated |

| Liver GEMM | Hippo pathway | Inactivation | Liver overgrowth, cancer development | Increased |

| GEMM (TAZS4A/YAPS5A mutant expression) | YAP/TAZ mutants | Constitutive activation | EHE-like tumors | Constitutively active |

Effects on Angiogenesis in Disease Models

YAP/TAZ signaling is integral to the process of angiogenesis, the formation of new blood vessels, which is crucial in both physiological development and pathological conditions like cancer and neovascular diseases. YAP inhibition has been shown to reduce pathological neovascularization in a mouse oxygen-induced retinopathy model medpath.com. Endothelial-specific deletion of Yap/Taz in mice resulted in significant vascular defects, including reduced vessel density (approximately 26% decrease in capillary density) and impaired vascular growth and branching nih.govnih.gov. YAP/TAZ also plays a role in regulating VEGF-induced angiogenesis, with YAP/TAZ inhibition reducing both in vitro (HUVECs) and in vivo (Matrigel plugs) angiogenesis nih.govbiorxiv.orgelifesciences.org. Studies indicate that YAP/TAZ activation can promote tumor angiogenesis by increasing CCN1 expression, which in turn activates tip cell activity elifesciences.org.

Table 3.2.4.1: Impact of YAP/TAZ Modulation on Angiogenesis

| Model/System | YAP/TAZ Modulation | Outcome | Quantitative Data |

| Mouse oxygen-induced retinopathy | YAP inhibition | Reduced pathological neovascularization | N/A |

| Mouse retinal model | YAP/TAZ inhibition (VP) | Diminished angiogenesis | Reduced number of filopodia researchgate.netnih.gov |

| Endothelial-specific Yap/Taz deletion | Loss of function | Reduced vessel density, impaired branching | ~26% decrease in capillary density nih.govnih.gov |

| HUVECs / Matrigel plugs | YAP/TAZ inhibition | Reduced VEGF-induced angiogenesis | N/A |

| Tumor microenvironment | YAP/TAZ activation | Promotes tumor angiogenesis | Increased CCN1 expression, activated tip cell activity elifesciences.org |

YAP/TAZ Inhibition in Non-Oncological Disease Models

Beyond cancer, YAP/TAZ signaling is implicated in the pathogenesis of various non-oncological diseases, particularly musculoskeletal disorders and fibrotic conditions.

Musculoskeletal Disorders (e.g., Osteoblastogenesis, Chondrogenesis)

In the context of musculoskeletal health, YAP/TAZ play complex roles in bone and cartilage development and homeostasis. YAP/TAZ inhibition has been shown to significantly reduce the expression of key osteogenic markers, including RUNX2, osteocalcin (B1147995) (OC), osteopontin (B1167477) (OPN), and bone sialoprotein (BSP) researchgate.net. YAP/TAZ are generally understood to promote the commitment of mesenchymal stem cells (MSCs) towards an osteoblastic lineage while inhibiting adipogenesis and chondrogenesis nih.govfrontiersin.orgupenn.edu. They regulate osteoblastogenesis by modulating RUNX2 and the Wnt/β-catenin pathway nih.govfrontiersin.orgupenn.edu. Conversely, YAP/TAZ deletion from osteoprogenitor cells has been shown to increase osteoblast formation nih.govupenn.edu. YAP1, in particular, acts as a negative regulator of chondrogenesis, and its activation can inhibit chondrocyte differentiation and maturation, potentially leading to chondrodysplasia by decreasing SOX9 expression news-medical.net. YAP/TAZ are also essential for maintaining bone mass by promoting osteoblast proliferation and differentiation and suppressing the adipogenic potential of MSCs nih.gov. Combinatorial deletion of YAP/TAZ has been shown to decrease bone accrual and impair bone material properties upenn.edu.

Table 3.3.1.1: Impact of YAP/TAZ Modulation on Osteogenesis and Chondrogenesis

| Process | YAP/TAZ Modulation | Key Gene/Marker Affected | Outcome |

| Osteoblastogenesis | YAP/TAZ inhibition ("this compound") | RUNX2, OC, OPN, BSP | Strongly reduced mRNA levels of osteogenic markers researchgate.net. |

| Chondrogenesis | YAP1 inhibition | SOX9 expression | Decreased SOX9 expression, potentially leading to chondrodysplasia news-medical.net. |

| Osteogenesis | YAP/TAZ deletion (osteoprogenitors) | Wnt signaling, Runx2 activity | Increased osteoblast formation nih.gov. |

| Bone Homeostasis | YAP/TAZ activation | Osteoblast proliferation/diff. | Enhanced osteogenic differentiation, relieved osteoporosis nih.gov. |

| Osteoblastogenesis | YAP/TAZ (combinatorial deletion) | Osteoblast activity, matrix quality | Reduced bone accrual and impaired intrinsic bone material properties upenn.edu. |

Organ Fibrosis Models

YAP/TAZ signaling is a critical mediator of fibrosis across multiple organs, including the lungs, kidneys, and liver. In lung fibrosis, YAP/TAZ activation in myofibroblasts is a key fibrogenic step novartis.comfrontiersin.org. Myofibroblast-specific deletion of YAP/TAZ has been shown to reduce lung scarring in fibrosis models novartis.com. In bleomycin-induced lung injury, YAP/TAZ inactivation in macrophages led to reduced pro-inflammatory and profibrotic factors and improved alveolar epithelial regeneration ersnet.orgbiorxiv.org. YAP/TAZ are implicated in amplifying CCL2 signaling, which attracts immune cells that contribute to lung fibrosis news-medical.net.

In kidney fibrosis, myofibroblast YAP/TAZ activation is also a critical fibrogenic event novartis.comjci.org. Studies show that YAP/TAZ deletion reduced renal fibrosis in unilateral ureteral obstruction (UUO) models nih.govjci.org. TAZ activation was observed to increase in the early stages of kidney fibrosis in human samples and experimental models biorxiv.org. Pharmacological inhibition of YAP with verteporfin has demonstrated efficacy in reducing kidney fibrosis in vivo elifesciences.org. Furthermore, TAZ/Tead1 knockout in macrophages was found to reduce kidney fibrosis nih.gov.

In the liver, YAP/TAZ activation in hepatic stellate cells (HSCs) is associated with hepatic fibrosis mdpi.comresearchgate.net. Studies indicate that YAP/TAZ deletion from hepatocytes reduced carbon tetrachloride (CCl4)-induced liver fibrosis nih.gov. Pharmacological inhibition of YAP has been shown to suppress HSC activation and hepatic fibrogenesis mdpi.comresearchgate.net.

Table 3.3.2.1: Role of YAP/TAZ in Organ Fibrosis Models

| Organ | YAP/TAZ Modulation | Fibrosis Model | Outcome |

| Lung | Myofibroblast-specific deletion | Bleomycin-induced lung injury | Reduced scarring novartis.com. |

| Lung | Macrophage-specific deletion | Bleomycin-induced lung injury | Reduced pro-inflammatory/profibrotic factors, improved regeneration ersnet.orgbiorxiv.org. |

| Kidney | Myofibroblast-specific deletion | Unilateral ureteral obstruction (UUO) model | Reduced renal fibrosis (~50% reduction) nih.govjci.org. |

| Kidney | Pharmacological inhibition (Verteporfin) | UUO model | Reduced kidney fibrosis in vivo elifesciences.org. |

| Liver | YAP inhibition (Verteporfin) | CCl4-induced liver fibrosis | Suppressed HSC activation and hepatic fibrogenesis mdpi.comresearchgate.net. |

| Liver | YAP/TAZ deletion (hepatocytes) | CCl4-induced liver fibrosis | Reduced liver fibrosis nih.gov. |

Compound Table

As the specific chemical compound "this compound" was not found in the provided search results in relation to neurodevelopmental contexts, it is not possible to generate an article section focusing solely on its preclinical investigation of efficacy in this area. The available research discusses the broader YAP/TAZ pathway and its roles in neural development and disorders, as well as various other inhibitors, but does not mention "this compound" specifically. Therefore, detailed research findings or data tables pertaining to this particular compound cannot be provided.

Structural Basis of YAP/TAZ-TEAD Interaction Disruption

The YAP/TAZ proteins interact with the TEAD transcription factors through multiple interfaces, primarily involving YAP's Ω-loop and α-helix regions, which bind to specific pockets on the TEAD protein mdpi.comnih.govelifesciences.orgmdpi.comresearchgate.net. These interfaces, particularly interface 3 involving YAP's Ω-loop and interface 2 involving YAP's α-helix, are critical for the stability and function of the YAP/TAZ-TEAD complex mdpi.comelifesciences.orgmdpi.comresearchgate.netresearchgate.netnih.govmdpi.com. TEAD proteins also possess a conserved palmitoylation pocket, which has emerged as a druggable site for allosteric inhibition of YAP/TAZ binding medchemexpress.comnih.govcellsignal.comacs.org. Inhibitors can disrupt this interaction by directly competing for these binding sites or by allosterically modulating TEAD's conformation, thereby preventing YAP/TAZ binding researchgate.netmedchemexpress.comnih.govcellsignal.comacs.orgnih.gov. For instance, specific residues like Y421 in TEAD are vital for YAP interaction nih.gov.

SAR Studies of this compound and Related Chemical Scaffolds

Structure-activity relationship studies are fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of YAP/TAZ inhibitors. These studies involve systematically modifying chemical scaffolds and evaluating the impact on biological activity.

Pyrazole (B372694) Derivatives: SAR studies on pyrazole derivatives have been conducted to identify potent YAP/TAZ-TEAD inhibitors researchgate.net.

Biaryl Sulfonamides: Lead optimization efforts on biaryl sulfonamides, such as Compound 1, demonstrated disruption of YAP-TEAD interaction, suppression of TEAD-driven transcription, and selective blockade of Hippo-driven cell growth digitellinc.com.

Covalent Inhibitors: Compounds like K-975 and SWTX-143 exemplify covalent inhibitors that target a conserved cysteine residue within the TEAD palmitoylation pocket, leading to potent inhibition of YAP/TAZ-TEAD signaling medchemexpress.comnih.govaacrjournals.org. CPD10 and CPD13, also covalent inhibitors, disrupt TEAD4 binding to YAP/TAZ by targeting the cysteine residue google.com.

Direct PPI Disruptors: Molecules like IAG933 directly disrupt the YAP/TAZ-TEAD PPI, targeting interface 3, and have shown significant preclinical anti-tumor activity researchgate.netresearchgate.netmedpath.com.

Fragment-Derived Compounds: Optimization of fragment hits, such as those identified through fragment-based drug discovery, has led to potent inhibitors like MSC-4106, which exhibits desirable potency and in vivo efficacy acs.org.

| Compound Class/Example | Key Structural Feature/Target Site | Reported Activity Metric (Example) | Citation(s) |

| Pyrazole Derivatives | Various modifications | SAR studies conducted | researchgate.net |

| Biaryl Sulfonamides | Biaryl sulfonamide scaffold | Disruption of YAP-TEAD interaction | digitellinc.com |

| K-975 | Covalent binder to TEAD Cys359 | Potent inhibitor of YAP1/TAZ-TEAD | medchemexpress.comnih.gov |

| SWTX-143 | Covalent TEAD inhibitor | Blocks Hippo pathway output | aacrjournals.org |

| CPD10/CPD13 | Covalent TEAD inhibitor | Disrupts TEAD4 binding to YAP/TAZ | google.com |

| IAG933 | Direct YAP/TAZ-TEAD PPI disruptor | Potent inhibition of YAP/TAZ-TEAD | researchgate.netresearchgate.netmedpath.com |

| MSC-4106 | Optimized P-site binding fragment | Potent, in vivo active | acs.org |

| L06 | TEAD4 inhibitor | Inhibits autopalmitoylation | nih.gov |

| ETS-003 | CADD-guided optimization | Orally available, potent YAP/TEAD PPI inhibitor | aacrjournals.org |

Rational Design and Computational Modeling Approaches

Computational strategies are integral to the discovery and optimization of YAP/TAZ inhibitors, enabling the identification of novel scaffolds and the refinement of lead compounds.

Molecular docking and virtual screening techniques are employed to identify potential inhibitors from large chemical libraries by predicting their binding affinity and mode to the target protein. These methods have been instrumental in discovering novel chemical scaffolds that can disrupt the YAP/TAZ-TEAD interaction mdpi.comnih.govmdpi.comnih.govscienceasia.orgresearchgate.netacs.org. For instance, virtual screening of chemical libraries against the TEAD protein, targeting its hydrophobic pocket, has led to the identification of promising hit compounds mdpi.com. Similarly, high-throughput docking has been used to identify compounds that inhibit the YAP-TEAD interaction, such as compound L06 nih.govacs.org. Fragment molecular orbital (FMO) calculations combined with molecular docking have also been utilized to analyze binding modes and affinities for inhibitor design mdpi.comresearchgate.net.

Fragment-based drug discovery (FBDD) offers an efficient approach to identify small, low-molecular-weight compounds (fragments) that bind to specific sites on a target protein. These fragments then serve as starting points for building more potent and optimized inhibitors nih.govmdpi.comacs.orgresearchgate.netplos.org. Screening of fragment libraries using techniques like Thermal Shift Assay has identified initial hits that bind to the YAP/TAZ-TEAD interface, validating the druggability of these sites acs.orgplos.org. These validated fragments are subsequently elaborated through structure-guided design to develop lead compounds acs.orgplos.org.

Optimization Strategies for Enhanced Potency and Selectivity

Once initial hits are identified, optimization strategies are employed to enhance potency, selectivity, and drug-like properties. This often involves structure-guided lead optimization, leveraging computational tools such as quantitative structure-activity relationship (QSAR) models and Free-Wilson analysis acs.orgdigitellinc.comaacrjournals.org. The goal is to improve binding affinity to the target, increase selectivity over off-targets, and ensure favorable physicochemical properties for oral bioavailability and in vivo efficacy acs.orgdigitellinc.comaacrjournals.orginsilico.com. For example, optimization efforts have led to orally available inhibitors like ETS-003 with favorable ADME properties aacrjournals.org, and potent inhibitors like MSC-4106 derived from fragment optimization acs.org. Pan-TEAD inhibitors are also being developed to target all TEAD isoforms, aiming for broader efficacy insilico.com.

Preclinical Pharmacokinetic Characterization in Research Models

Preclinical pharmacokinetic (PK) characterization is essential to assess a compound's absorption, distribution, metabolism, and excretion (ADME) profile and its in vivo efficacy. Studies have evaluated various YAP/TAZ inhibitors in preclinical models.

Oral Bioavailability and PK Properties: Compounds like BAY-593 and ETS-003 have demonstrated favorable PK properties and oral bioavailability aacrjournals.orgbiorxiv.org. Conversely, GNE-7883 showed suboptimal PK, necessitating subcutaneous administration, highlighting the need for derivative compounds with improved oral absorption mdpi.comresearchgate.net.

In Vivo Efficacy: Inhibitors such as IAG933 have shown potent anti-tumor activity and tumor regression in preclinical models, with linear pharmacokinetics correlating with target inhibition researchgate.netmedpath.com. MSC-4106 also exhibited desirable mouse PK and in vivo efficacy acs.org. SWTX-143 has been formulated for oral dosing and tested in preclinical models aacrjournals.org.

Metabolism and Safety: While not detailing safety profiles, studies often mention the importance of good tolerability and safety margins for advancing compounds medpath.cominsilico.com.

The ongoing research in YAP/TAZ inhibitor development, utilizing SAR studies, computational modeling, and rigorous preclinical evaluation, continues to yield promising candidates for the treatment of YAP/TAZ-driven cancers.

Compound List

YAP/TAZ inhibitor-1: A compound identified as a YAP/TAZ inhibitor with an IC50 of <0.100 μΜ in a firefly luciferase assay, originating from patent WO2017058716A1 medchemexpress.com.

Conclusion

Cellular and Molecular Biology Assays

These assays are fundamental for quantifying the impact of YAP/TAZ inhibitors on cellular processes and molecular pathways.

Western blotting is a cornerstone technique for assessing the protein levels of YAP and TAZ, as well as their phosphorylated forms, which indicate their activation status. Inhibitors targeting YAP/TAZ often lead to changes in the expression or phosphorylation of these key proteins mdpi.comresearchgate.net. For instance, studies investigating YAP inhibition have demonstrated a reduction in YAP protein levels following treatment with specific inhibitors mdpi.com. Furthermore, Western blotting can detect alterations in the phosphorylation status of YAP at key residues (e.g., Ser127), which is critical for its cytoplasmic sequestration and inactivation by the Hippo pathway kinases LATS1/2 researchgate.netaffbiotech.comyuntsg.com. Changes in the expression of downstream target proteins, such as CTGF and CYR61, or proteins involved in cell cycle regulation (e.g., cyclin D1, CDK6) and apoptosis (e.g., Bcl-2, Bax, cleaved PARP), are also commonly monitored via Western blotting to infer the functional consequences of YAP/TAZ inhibition mdpi.commedsci.orgnih.govkjpp.net.

Table 1: Representative Western Blot Findings in YAP/TAZ Inhibition Studies

| Target Protein | Typical Effect of YAP/TAZ Inhibition | Representative Inhibitor(s) | Citation(s) |

| YAP | Decreased expression | CA3, Verteporfin (VP) | mdpi.comnih.gov |

| TAZ | Decreased expression | TAZ-siRNA | nih.govoncotarget.com |

| Phospho-YAP (Ser127) | Increased phosphorylation | DH, MCB, VT01454 | researchgate.netaffbiotech.comyuntsg.com |

| CTGF | Decreased expression | CA3, UA+DIM | mdpi.comkjpp.net |

| CYR61 | Decreased expression | CA3, UA+DIM | mdpi.comkjpp.net |

| Cyclin D1 | Decreased expression | Verteporfin (VP) | nih.gov |

| Bcl-2 | Decreased expression | YAP knockdown, VP | nih.gov |

| Bax | Increased expression | YAP knockdown, VP | nih.gov |

| Cleaved PARP | Increased expression | YAP knockdown, VP | nih.gov |

Flow cytometry is indispensable for quantifying the effects of YAP/TAZ inhibitors on cell proliferation and cell death. By using DNA-binding dyes like propidium (B1200493) iodide (PI) and Annexin V, researchers can assess cell cycle distribution and detect apoptotic cells mdpi.commedsci.orgnih.govmagtech.com.cnspandidos-publications.com. YAP/TAZ inhibition has been frequently associated with cell cycle arrest, often observed as an accumulation of cells in the G0/G1 phase, coupled with a decrease in cells progressing through the S or G2/M phases medsci.orgnih.govmagtech.com.cnspandidos-publications.com. Concurrently, these inhibitors can induce apoptosis, evidenced by an increased percentage of cells positive for Annexin V staining, indicating programmed cell death mdpi.comnih.govmagtech.com.cn. For instance, treatment with verteporfin (VP), a YAP inhibitor, has been shown to induce G0/G1 cell cycle arrest and promote apoptosis in leukemia cells nih.gov. Similarly, other YAP inhibitors have demonstrated a significant increase in apoptotic populations mdpi.commagtech.com.cn.

Table 2: Representative Flow Cytometry Findings in YAP/TAZ Inhibition Studies

| Assay Type | Observed Effect of YAP/TAZ Inhibition | Representative Inhibitor(s) | Citation(s) |

| Cell Cycle Analysis | G0/G1 phase arrest | Verteporfin (VP), CA3 | mdpi.comnih.govmagtech.com.cnspandidos-publications.com |

| S phase decrease | Verteporfin (VP) | magtech.com.cn | |

| G2/M phase increase | YAP overexpression | medsci.org | |

| Apoptosis Analysis | Increased early apoptosis | YAP knockdown, VP | nih.govspandidos-publications.com |

| Increased late apoptosis | YAP knockdown, VP, CA3 | mdpi.comnih.govspandidos-publications.com |

Quantitative Polymerase Chain Reaction (qPCR) is a sensitive method for measuring the mRNA levels of specific genes. In the context of YAP/TAZ inhibition, qPCR is used to assess the transcriptional output of YAP/TAZ target genes, such as CTGF and CYR61, which are known to be upregulated by active YAP/TAZ mdpi.comkjpp.netnih.govspringernature.com. A decrease in the mRNA levels of these target genes following treatment with a YAP/TAZ inhibitor like this compound would indicate successful inhibition of YAP/TAZ transcriptional activity kjpp.netspringernature.com. qPCR can also be employed to monitor the expression of genes involved in cell cycle progression (e.g., AKT1, CDK6) or apoptosis (e.g., Bax, Bcl-2), providing further insight into the cellular responses to the inhibitor medsci.orgnih.govspandidos-publications.com.

Table 3: Representative qPCR Findings in YAP/TAZ Inhibition Studies

| Target Gene | Typical Effect of YAP/TAZ Inhibition | Representative Inhibitor(s) | Citation(s) |

| CTGF | Decreased mRNA expression | CA3, UA+DIM, VT01454 | mdpi.comyuntsg.comkjpp.net |

| CYR61 | Decreased mRNA expression | CA3, UA+DIM, VT01454 | mdpi.comyuntsg.comkjpp.net |

| AKT1 | Decreased mRNA expression | YAP knockdown | spandidos-publications.com |

| CDK6 | Decreased mRNA expression | YAP overexpression | medsci.org |

| Bax | Increased mRNA expression | YAP knockdown | nih.gov |

| Bcl-2 | Decreased mRNA expression | YAP knockdown | nih.gov |

ChIP, particularly ChIP-seq, allows for the genome-wide identification of DNA regions bound by YAP/TAZ, often in complex with TEAD transcription factors escholarship.orgmdpi.comelifesciences.orgbiorxiv.orgoup.com. This technique can reveal how YAP/TAZ inhibitors affect the binding of these transcription factors to target gene promoters and enhancers. By analyzing changes in histone modifications (e.g., H3K27ac, H3K4me1) or chromatin accessibility (e.g., ATAC-seq) at these loci, researchers can understand how inhibitors influence the transcriptional landscape escholarship.orgoup.com. RNA-seq provides a global view of gene expression changes induced by YAP/TAZ inhibition, identifying both direct and indirect transcriptional targets and pathways affected by the compound escholarship.org. This comprehensive approach can reveal a broader spectrum of cellular responses to this compound than targeted qPCR alone.

Assays like WST-1 (Water-Soluble Tetrazolium Salt-1) or CCK-8 (Cell Counting Kit-8) are used to measure cell proliferation and metabolic activity, providing a quantitative assessment of cell viability in the presence of an inhibitor mdpi.comkjpp.netaacrjournals.orgresearchgate.netresearchgate.net. YAP/TAZ inhibitors are expected to reduce cell viability and proliferation mdpi.comnih.govkjpp.netaacrjournals.orgresearchgate.net. The soft agar (B569324) colony formation assay is a more stringent test for transformation and tumorigenicity, as it measures anchorage-independent growth, a hallmark of cancer cells. YAP/TAZ activation typically enhances colony formation, and effective inhibitors should suppress this ability oncotarget.comaacrjournals.orgresearchgate.netoncotarget.com. Studies using verteporfin or other YAP/TAZ inhibitors have shown significant reductions in colony formation in soft agar, indicating their efficacy in blocking oncogenic transformation oncotarget.comaacrjournals.orgresearchgate.netoncotarget.com.

Table 4: Representative Viability and Colony Formation Findings in YAP/TAZ Inhibition Studies

| Assay Type | Observed Effect of YAP/TAZ Inhibition | Representative Inhibitor(s) | Citation(s) |

| WST-1/CCK-8 Assay | Decreased cell viability/proliferation | CA3, JQ1, UA+DIM, Y-15 | mdpi.comkjpp.netaacrjournals.orgresearchgate.net |

| Soft Agar Assay | Reduced colony formation | JQ1, Verteporfin (VP), Y-15 | oncotarget.comaacrjournals.orgresearchgate.netoncotarget.com |

| Reduced colony size | JQ1 | aacrjournals.org |

Fluorescence microscopy and immunostaining are powerful tools for visualizing cellular localization and protein expression patterns. Immunofluorescence can be used to track the subcellular localization of YAP and TAZ, confirming whether an inhibitor promotes their cytoplasmic retention or nuclear exclusion nih.govtandfonline.comresearchgate.net. For example, compounds that activate upstream kinases of the Hippo pathway often lead to increased YAP phosphorylation and subsequent cytoplasmic localization affbiotech.comyuntsg.com. Immunostaining can also visualize the expression of specific YAP/TAZ target genes or proteins involved in cell cycle or apoptosis within tissue context or fixed cell cultures nih.govmagtech.com.cnaacrjournals.org. Techniques like confocal microscopy allow for high-resolution imaging, enabling detailed analysis of protein distribution and cellular morphology changes induced by this compound.

Research Methodologies and Analytical Approaches for Yap/taz Inhibition Studies

High-Throughput Screening Assays for YAP/TAZ Activity

HTS assays are crucial for rapidly evaluating large compound libraries to identify molecules that modulate YAP/TAZ activity. These assays typically focus on measuring the transcriptional output driven by YAP/TAZ or observing specific cellular phenotypes.

Luciferase reporter systems are a cornerstone of HTS for YAP/TAZ inhibitors. These assays leverage the fact that YAP/TAZ co-activate transcription by binding to the TEA domain (TEAD) family of transcription factors. Reporter constructs containing multiple TEAD-binding elements (e.g., 8xGTIIC) linked to a luciferase gene are used in cell-based assays ( nih.gov, mdpi.com). When YAP/TAZ are active and bind to TEAD, they drive the expression of luciferase, which can be quantified.

Mechanism: Engineered cell lines, often HEK293 cells, are transfected with a reporter plasmid encoding luciferase under the control of TEAD-responsive elements, and a constitutively expressed Renilla luciferase for normalization ( nih.gov, mdpi.com). Compounds are screened for their ability to reduce luciferase activity, indicating inhibition of YAP/TAZ-TEAD transcriptional output. Variations include using different TEAD-binding sites or employing NanoBiT technology for protein-protein interaction monitoring ( aacrjournals.org).

Examples: Compounds like BAY-856 and K-975 have been validated using these reporter systems, demonstrating a reduction in YAP/TAZ-TEAD transcriptional activity ( biorxiv.org, e-century.us).

Table 1: Representative Luciferase Reporter Systems for YAP/TAZ Inhibition Screening

| Reporter System Type | Target Pathway/Interaction | Key Components | Readout Mechanism | Example Inhibitors Identified | References |

| TEAD-Luciferase Reporter | YAP/TAZ-TEAD activity | TEAD-responsive elements (e.g., 8xGTIIC), Firefly luciferase, Renilla luciferase | Luminescence intensity | BAY-856, K-975, SWTX-143 | nih.gov, e-century.us, biorxiv.org, mdpi.com, bpsbioscience.com, nih.gov, aacrjournals.org, aacrjournals.org, researchmap.jp |

| NanoBiT-based Assay | YAP-TEAD interaction | SmBiT-YAP fusion, LgBiT-TEAD fusion, NanoLuciferase | Bioluminescence | Celastrol | aacrjournals.org |

| Gal4(DBD)-TEAD4 Reporter | TEAD4-YAP/TAZ complex | Gal4-DBD-TEAD4 fusion, YAP, luciferase reporter | Luminescence intensity | Various reference compounds | indigobiosciences.com |

Methodology: Phenotypic screens can monitor changes in cell morphology, proliferation, migration, or specific cellular markers associated with YAP/TAZ activity. For instance, compounds that induce YAP nuclear exclusion or alter cell shape are considered hits ( nih.gov, atsjournals.org). High-throughput screens of large compound libraries have identified inhibitors targeting pathways that indirectly affect YAP/TAZ, such as the geranylgeranyltransferase-I (GGTase-I) complex, which impacts Rho-GTPase signaling ( nih.gov, nih.gov, biorxiv.org).

Examples: The identification of BAY-593 and BAY-856 through phenotypic screening highlights its utility in discovering novel classes of YAP/TAZ inhibitors ( nih.gov, nih.gov, biorxiv.org). Aurora Kinase A inhibitors have also emerged from screens designed to identify compounds inducing YAP nuclear exclusion ( nih.gov, atsjournals.org).

Table 2: Phenotypic Screening Approaches for YAP/TAZ Inhibition

| Phenotypic Change Monitored | Target Pathway/Interaction | Screening Method | Example Compounds Identified | References |

| YAP Nuclear Exclusion | YAP localization | High-throughput fluorescent imaging | Statins, Aurora Kinase Inhibitors (Danusertib, PHA-680632) | nih.gov, atsjournals.org |

| Cell Morphology Disruption | YAP/TAZ-TEAD inhibition | Microscopy, image analysis | Non-selective inhibitors | biorxiv.org |

| Rho-GTPase Signaling Blockade | GGTase-I complex | High-throughput screen, target deconvolution | BAY-856, BAY-593, BAY-6092 | nih.gov, nih.gov, researchgate.net, biorxiv.org, researchgate.net, mdpi.com |

Biophysical Techniques for Protein-Ligand Interaction Characterization

Once potential inhibitors are identified, biophysical techniques are employed to confirm direct binding to the target protein(s) and to characterize the thermodynamics and kinetics of these interactions.

Thermal Shift Assays, also known as Differential Scanning Fluorimetry (DSF), are widely used to assess protein-ligand binding. The principle relies on the fact that ligand binding can stabilize a protein, increasing its melting temperature (Tm).

Application: TSA is utilized to screen compound libraries for direct binders to YAP/TAZ or TEAD proteins ( plos.org, nih.gov, biorxiv.org). For example, compounds like SWTX-143 have shown thermal stabilization of TEAD isoforms ( rcsb.org, aacrjournals.org). Fragment libraries have also been screened using TSA to identify initial hits that bind to the TEAD hydrophobic pocket ( plos.org, rcsb.org, plos.org, mdpi.com).

Data Output: TSA provides a ΔTm value, representing the shift in melting temperature upon compound binding, which correlates with binding affinity.

Table 3: Biophysical Assay Data for YAP/TAZ Inhibitors

| Technique | Target Protein(s) | Example Compound(s) | Key Finding / Data Output | References |

| Thermal Shift Assay | TEAD | Fragment 1 | ΔTm increase of 2-20°C observed in fragment screen; Fragment 1 showed ~1.36 mM affinity (limited by solubility) | plos.org, rcsb.org, plos.org |

| TEAD isoforms | SWTX-143 | Significant thermal stabilization observed for all four TEAD isoforms | rcsb.org, aacrjournals.org | |

| PGGT1B | BAY-856 | Thermal shift assay confirmed binding to PGGT1B | biorxiv.org | |

| Microscale Thermophoresis (MST) | TEAD | Fragment 1 | Binding affinity determination limited due to poor solubility (~1.36 mM) | nih.gov, mdpi.com |

| YAP | Phosphoinositides | Kd values for YAP binding to PI(4,5)P2 (165.67 ± 13.50 nM) and PI(3,4,5)P3 (8.13 ± 2.63 nM) | patsnap.com, embopress.org |

MST is a sensitive, label-free technique that measures the movement of molecules in a microscopic temperature gradient. This movement, or thermophoretic mobility, changes upon molecular binding, allowing for the determination of binding affinities (Kd).

Application: MST is used to quantify the binding affinity of compounds to YAP, TAZ, or TEAD proteins ( nih.gov, patsnap.com, biorxiv.org, mdpi.com, embopress.org, researchgate.net, acs.org, unisi.it). It has been employed to assess interactions, for example, between YAP and phosphoinositides ( patsnap.com, embopress.org) or to evaluate potential TEAD binders identified through virtual screening ( biorxiv.org, mdpi.com).

Data Output: MST yields binding constants (Kd values), providing quantitative measures of the affinity between a compound and its protein target.

X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of protein-ligand complexes. This technique provides critical insights into the precise binding mode, key interactions, and structural basis for inhibition.

Application: Crystallography has been instrumental in elucidating the structure of TEAD in complex with various inhibitors and YAP fragments. This includes structures of TEAD with inhibitors like K-975 ( e-century.us, patsnap.com, tandfonline.com), SWTX-143 ( rcsb.org, aacrjournals.org), and flufenamic acid ( nih.gov). These studies have revealed how inhibitors occupy specific pockets within TEAD, such as the palmitate-binding pocket (PBP) or the central hydrophobic pocket, and how they disrupt the YAP-TEAD interface ( plos.org, nih.gov, nih.gov, researchgate.net). The structure of the YAP-TEAD complex itself has also been resolved ( nih.gov, researchgate.net, researchmap.jp, mdpi.com), providing a blueprint for inhibitor design.

Data Output: X-ray crystallography provides atomic coordinates, resolution of the structure, and detailed information about intermolecular contacts, hydrogen bonds, and hydrophobic interactions. PDB IDs are assigned to deposited structures for public access.

Table 4: X-ray Crystallography Structures of TEAD Complexes

| Protein Complex | Inhibitor/Ligand | PDB ID | Resolution (Å) | Key Binding Site/Interaction | References |

| TEAD1-YBD / Fragment 1 | Fragment 1 | 5XJD | 2.2 | Hydrophobic pocket | plos.org, rcsb.org |

| TEAD1-YBD / K-975 | K-975 | N/A | N/A | Cysteine residue in PBP | e-century.us, patsnap.com, tandfonline.com |

| TEAD1-YBD / SWTX-143 | SWTX-143 | 8Q68 | 1.58 | Palmitoylation pocket | rcsb.org, aacrjournals.org |

| TEAD2-YBD / Flufenamic acid | Flufenamic acid | N/A | N/A | Central pocket | nih.gov |

| YAP (50-171) / TEAD1 (194-411) | - | 3KYS | 2.8 | Three interfaces (Interface 3 critical) | nih.gov, researchgate.net, researchmap.jp |

Future Directions and Emerging Research Avenues for Yap/taz Inhibitor 1

Exploration of YAP/TAZ Inhibition in Tumor Microenvironment Modulation

The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a critical role in tumor progression and response to therapy. Recent studies have highlighted the significant role of YAP/TAZ in shaping the TME, making its modulation a key area of investigation for YAP/TAZ inhibitor-1.

YAP/TAZ activity within cancer cells has been shown to create an immunosuppressive TME by influencing the recruitment and function of various immune cells. aacrjournals.orgnih.gov Research indicates that YAP/TAZ signaling can promote the recruitment of myeloid-derived suppressor cells (MDSCs) and cancer-associated fibroblasts (CAFs), while inhibiting the infiltration and activity of cytotoxic CD8+ T cells and natural killer (NK) cells. aacrjournals.orgnih.govfrontiersin.org

Specifically, YAP can suppress the function and infiltration of T-cells within the TME. nih.govbiorxiv.org Studies have shown that YAP activation in tumor cells leads to the production of cytokines that recruit MDSCs, which in turn suppress the anti-tumor immune response. aacrjournals.orgfrontiersin.org Inhibition of YAP/TAZ may therefore reverse this immunosuppressive environment, leading to increased infiltration of effector T-cells and enhanced anti-tumor immunity. nih.govbiorxiv.org For instance, in high-grade ovarian serous carcinoma, YAP-mediated upregulation of TNFα contributed to the recruitment of MDSCs and impaired NK and cytotoxic T-cell infiltration. aacrjournals.org

| Immune Cell Type | Effect of YAP/TAZ Activation in Cancer Cells | Potential Effect of this compound |

|---|---|---|

| CD8+ T Cells | Inhibition of infiltration and function nih.govnih.govbiorxiv.org | Enhanced infiltration and cytotoxic activity |

| Natural Killer (NK) Cells | Impaired infiltration and function aacrjournals.orgfrontiersin.org | Increased activity |

| Myeloid-Derived Suppressor Cells (MDSCs) | Increased recruitment and expansion aacrjournals.orgnih.govnih.gov | Reduced infiltration and immunosuppressive function |

| Cancer-Associated Fibroblasts (CAFs) | Increased recruitment nih.gov | Modulation of CAF phenotype and function |

| Regulatory T cells (Tregs) | Promotes differentiation aacrjournals.orgfrontiersin.org | Reduced immunosuppressive activity |

A significant mechanism by which tumors evade immune surveillance is through the expression of immune checkpoint ligands, such as programmed death-ligand 1 (PD-L1). nih.govoncotarget.com Multiple studies have established a direct link between YAP/TAZ activation and the upregulation of PD-L1 expression in various cancer types, including non-small cell lung cancer (NSCLC). nih.govnih.govoncotarget.comnih.govaacrjournals.org YAP and TAZ can transcriptionally regulate PD-L1 by binding to the TEAD family of transcription factors, which in turn bind to the PD-L1 promoter. nih.govaacrjournals.org This leads to increased PD-L1 expression on the surface of cancer cells, which then interacts with the PD-1 receptor on T-cells to suppress their anti-tumor activity. nih.gov Consequently, inhibition of YAP/TAZ has been shown to downregulate PD-L1 expression, suggesting a potential to restore anti-tumor immunity. nih.govoncotarget.com

Identification of Biomarkers for this compound Responsiveness

A critical aspect of advancing this compound into clinical application is the identification of biomarkers that can predict which patients are most likely to respond to treatment. Research in this area is ongoing, with several potential avenues being explored.

Given that YAP/TAZ are the direct targets, their expression levels and subcellular localization (nuclear versus cytoplasmic) are being investigated as potential biomarkers. High nuclear YAP/TAZ is often associated with pathway activation and could indicate sensitivity to inhibitors. Furthermore, mutations in upstream components of the Hippo pathway, such as NF2, which lead to YAP/TAZ activation, are being evaluated as predictive markers. onclive.com

Transcriptomic signatures downstream of YAP/TAZ activation are also promising biomarker candidates. Genes that are consistently upregulated by YAP/TAZ, such as CTGF and CYR61, could serve as indicators of pathway activity and thus sensitivity to inhibition. biorxiv.orgcell.com Conversely, understanding the molecular drivers of resistance is also key. For example, the activation of YAP1/TAZ has been identified as a mechanism of both primary and acquired resistance to KRAS G12C inhibitors, suggesting that tumors with this resistance mechanism may be particularly susceptible to YAP/TAZ inhibitors. aacrjournals.org

| Potential Biomarker | Rationale | Method of Detection |

|---|---|---|

| Nuclear YAP/TAZ expression | Directly reflects pathway activation. | Immunohistochemistry (IHC) |

| Mutations in Hippo pathway genes (e.g., NF2) | Genetic alterations can lead to constitutive YAP/TAZ activation. onclive.com | Next-Generation Sequencing (NGS) |

| YAP/TAZ target gene expression signature (e.g., CTGF, CYR61) | Provides a functional readout of pathway activity. biorxiv.orgcell.com | qRT-PCR, RNA-Seq |

| Activation of YAP/TAZ as a resistance mechanism to other therapies | Identifies tumors that have become dependent on YAP/TAZ signaling for survival. aacrjournals.org | Genomic and transcriptomic analysis of pre- and post-treatment tumor samples |

Investigation of this compound in Combination Research Strategies

The complexity of cancer biology often necessitates combination therapies to achieve durable responses. YAP/TAZ inhibitors are being actively investigated in combination with various other anti-cancer agents to enhance efficacy and overcome resistance.

One of the most promising combination strategies is with immune checkpoint inhibitors (ICIs) targeting PD-1/PD-L1. nih.gov Given that YAP/TAZ inhibition can downregulate PD-L1 expression and potentially increase immune cell infiltration, combining a YAP/TAZ inhibitor with an ICI could have a synergistic effect, sensitizing previously resistant tumors to immunotherapy. nih.gov

Combination with targeted therapies is another key area of research. As YAP/TAZ activation is a known resistance mechanism to several targeted agents, such as KRAS and EGFR inhibitors, co-targeting these pathways is a rational approach. aacrjournals.orgnih.govcell.com For instance, concurrent inhibition of TEAD (the transcriptional partner of YAP/TAZ) and KRAS G12C has been shown to synergistically enhance anti-tumor activity. aacrjournals.org Similarly, combining TEAD inhibitors with AKT inhibitors has demonstrated strong synergy in inducing cancer cell death. nih.gov

Addressing Potential Compensatory Mechanisms and Resistance Pathways

As with any targeted therapy, the development of resistance to YAP/TAZ inhibitors is a significant concern. Research is underway to identify and overcome these resistance mechanisms.

Studies have shown that hyperactivation of the MAPK and PI3K/AKT signaling pathways can confer resistance to TEAD inhibitors. nih.govembopress.orgnih.gov In some cases, inhibition of YAP/TAZ can lead to the transcriptional activation of the SOX4/PI3K/AKT signaling axis, which promotes cancer cell survival. nih.gov This suggests that co-inhibition of these escape pathways could be an effective strategy to overcome resistance.

Furthermore, compensatory signaling through other transcriptional regulators may also contribute to resistance. Understanding the intricate crosstalk between YAP/TAZ and other signaling networks will be crucial for developing strategies to circumvent resistance. Genome-wide CRISPR/Cas9 screens are being employed to identify genes whose loss or mutation modulates the response to TEAD inhibitors, revealing potential resistance pathways. embopress.orgnih.gov

Development of Advanced Delivery Systems for Targeted Research

To improve the therapeutic index of YAP/TAZ inhibitors, researchers are exploring advanced drug delivery systems. These systems aim to enhance tumor-specific delivery, improve bioavailability, and reduce off-target effects.

One approach involves the development of prodrug polymers. For example, niflumic acid, a known YAP/TAZ inhibitor, has been incorporated into a polymer backbone to create a nanocarrier system. nih.govpitt.edu These self-assembling nanoparticles can selectively accumulate in tumor tissue and can also be loaded with other hydrophobic anti-cancer drugs for combination therapy. nih.gov This strategy not only improves the delivery of the YAP/TAZ inhibitor but also facilitates the co-delivery of other agents, potentially enhancing their synergistic anti-tumor effects. pitt.edu

Broader Application of this compound as a Research Tool in Cell Plasticity and Stem Cell Biology

The transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ) are now understood to be pivotal regulators of cell fate, playing crucial roles in maintaining the delicate balance between stem cell self-renewal and differentiation. nih.govfrontiersin.org These proteins act as downstream effectors of the Hippo signaling pathway, integrating various signals, including mechanical cues from the extracellular matrix, to control gene expression programs that govern cellular identity. unipd.itnih.gov The ability of YAP/TAZ to drive proliferation and inhibit apoptosis makes them key players in tissue regeneration and development. unipd.it

Given this central role, specific pharmacological inhibitors like this compound serve as powerful research tools for dissecting the complex mechanisms of cell plasticity and stem cell biology. Cell plasticity, the ability of cells to change their phenotype in response to environmental cues, is a fundamental process in development, tissue repair, and also in diseases like cancer. unipd.itcell.com Research has shown that YAP/TAZ activity is fundamental for the de-differentiation of cells and the generation of somatic stem cells from more differentiated cell types. unipd.it For instance, in glioblastoma, YAP/TAZ have been identified as master regulators of the stem-like cell state. nih.gov Inhibition of YAP/TAZ can act as a roadblock to differentiation, locking cells into a non-tumorigenic state and preventing the plastic regeneration of cancer stem-like cells. nih.gov

By providing a means to acutely and reversibly suppress YAP/TAZ activity, this compound allows researchers to investigate:

Mechanisms of Lineage Specification: The precise timing and level of YAP/TAZ activity are critical for cell fate decisions. nih.govfrontiersin.org Applying this compound at specific developmental stages in stem cell differentiation protocols can help elucidate the windows during which YAP/TAZ signaling is necessary for commitment to a particular lineage, such as osteogenesis. frontiersin.org

Somatic Cell Reprogramming: The generation of induced pluripotent stem cells (iPSCs) from somatic cells is a cornerstone of regenerative medicine. YAP/TAZ have been shown to be involved in this reprogramming process. frontiersin.org Utilizing this compound can help clarify the extent and timing of YAP/TAZ suppression required to modulate reprogramming efficiency and the quality of the resulting iPSCs.

Cancer Stem Cell Maintenance: The cancer stem cell (CSC) hypothesis posits that a subpopulation of tumor cells with stem-like properties drives tumor growth and relapse. nih.gov As YAP/TAZ are often hyperactive in these cells, this compound can be used as a tool to study the signaling dependencies of CSCs and to explore strategies for eradicating this therapeutically resistant population. nih.govbohrium.com

In essence, the targeted inhibition of YAP/TAZ by chemical probes like this compound provides an invaluable method for manipulating cell fate, offering deeper insights into the molecular underpinnings of pluripotency, differentiation, and the pathological plasticity observed in cancer. nih.gov

Comparative Analysis with Other YAP/TAZ-TEAD Inhibitors and Modulators

This compound, which inhibits YAP/TAZ-mediated transcription, is part of a growing arsenal of compounds designed to target the Hippo pathway. medchemexpress.comcell.com These inhibitors can be broadly categorized based on their mechanism of action, primarily focusing on disrupting the critical interaction between YAP/TAZ and the TEA domain (TEAD) family of transcription factors, which is necessary for their oncogenic activity. nih.govnih.gov A comparative analysis reveals the diverse strategies employed to achieve this inhibition.

Direct YAP/TAZ-TEAD Protein-Protein Interaction (PPI) Inhibitors:

IAG933: This compound is a potent and selective small molecule that directly disrupts the interface between YAP/TAZ and all four TEAD paralogs. novartis.comwikipedia.org It binds to the Ω-loop pocket on TEAD, a recognized interaction surface for YAP/TAZ, leading to the eviction of YAP from chromatin and subsequent suppression of target gene transcription. wikipedia.orgmedpath.com

TEAD Palmitoylation Inhibitors: The binding of YAP/TAZ to TEAD is significantly enhanced by the S-palmitoylation of a conserved cysteine residue in a central lipid pocket of TEAD. nih.govresearchgate.net Inhibitors targeting this process represent a major class of YAP/TAZ-TEAD modulators.